Stereochemical Integrity: Ensuring Defined D-Peptide Conformation and Enhanced Proteolytic Stability
The use of Fmoc-D-Tyr(tBu)-OPfp ensures the incorporation of the D-enantiomer of tyrosine. This is critical because biological systems exhibit strong stereoselectivity. A study on the protein synthesis machinery showed that the rate of EF-Tu-promoted dipeptide formation is 30-fold faster for L-Tyr-tRNA compared to D-Tyr-tRNA, indicating that peptides containing D-amino acids are significantly less likely to be recognized and processed by cellular machinery [1]. Furthermore, ternary complex formation with elongation factor Tu (EF-Tu) favored L-Tyr-tRNA by a factor greater than 25, while the D-Tyr-tRNA complex was not protected from hydrolysis [1]. This class-level inference demonstrates that incorporating the D-isomer via Fmoc-D-Tyr(tBu)-OPfp, as opposed to its L-isomer counterpart (Fmoc-Tyr(tBu)-OPfp), is a deliberate strategy to confer enhanced proteolytic stability to the final peptide.
| Evidence Dimension | Enantioselectivity in biological recognition and dipeptide formation rate |
|---|---|
| Target Compound Data | D-Tyrosine (target compound incorporates this D-isomer) |
| Comparator Or Baseline | L-Tyrosine (present in the L-isomer counterpart Fmoc-Tyr(tBu)-OPfp) |
| Quantified Difference | EF-Tu ternary complex formation favors L-Tyr by >25-fold; Dipeptide formation rate is 30-fold faster for L-Tyr. |
| Conditions | In vitro biochemical assay using purified E. coli EF-Tu, GTP, and aminoacyl-tRNAs. |
Why This Matters
This matters for procurement because substituting the cheaper or more readily available L-isomer (Fmoc-Tyr(tBu)-OPfp) would produce a peptide with fundamentally different (and likely reduced) in vivo stability and biological activity, potentially invalidating entire research or drug development programs.
- [1] Yamane T, Miller DL, Hopfield JJ. Discrimination between D- and L-tyrosyl transfer ribonucleic acids in peptide chain elongation. Biochemistry. 1981;20(2):449-52. View Source
